(E)-1-tert-Butyl-2-(dodecan-2-yl)diazene
Description
(E)-1-tert-Butyl-2-(dodecan-2-yl)diazene is an azo compound (diazene derivative) with the general structure R-N=N-R', where R = tert-butyl (C(CH₃)₃) and R' = dodecan-2-yl (a 12-carbon alkyl chain with a substituent at the second carbon). The (E)-configuration indicates that the bulky substituents (tert-butyl and dodecan-2-yl) are on opposite sides of the N=N double bond, minimizing steric strain .
Key features of this compound include:
- High lipophilicity: Due to the long alkyl chain (dodecan-2-yl) and branched tert-butyl group.
- Steric hindrance: The bulky substituents influence reactivity and stability.
Properties
CAS No. |
88630-77-7 |
|---|---|
Molecular Formula |
C16H34N2 |
Molecular Weight |
254.45 g/mol |
IUPAC Name |
tert-butyl(dodecan-2-yl)diazene |
InChI |
InChI=1S/C16H34N2/c1-6-7-8-9-10-11-12-13-14-15(2)17-18-16(3,4)5/h15H,6-14H2,1-5H3 |
InChI Key |
JDQOXOPGEQQVLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)N=NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Diazenes vary significantly based on substituent groups. Below is a structural comparison with analogs from the literature:
Table 1: Structural Comparison of Selected Diazene Derivatives
| Compound Name | R Group | R' Group | Molecular Formula | Molecular Weight (g/mol) | Configuration |
|---|---|---|---|---|---|
| (E)-1-tert-Butyl-2-(dodecan-2-yl)diazene | tert-Butyl | Dodecan-2-yl | C₁₆H₃₃N₂ | 253.45 | E |
| (E)-1-Phenyl-2-(p-tolyl)diazene | Phenyl | p-Tolyl | C₁₃H₁₂N₂ | 196.25 | E |
| (E)-1-(2-Nitrophenyl)-2-(4-methoxyphenyl)diazene | 2-Nitrophenyl | 4-Methoxyphenyl | C₁₃H₁₁N₃O₃ | 273.25 | E |
Key Observations :
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | LogP (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 6.8 | 0.05 (insoluble) | 45–50 |
| (E)-1-Phenyl-2-(p-tolyl)diazene | 3.5 | 0.5 (slightly soluble) | 120–125 |
| (E)-1-(2-Nitrophenyl)-2-(4-methoxyphenyl)diazene | 2.9 | 1.2 (moderately soluble) | 180–185 |
Analysis :
Insights :
- Substituent Impact : The presence of electron-withdrawing groups (e.g., nitro) in aromatic diazenes enhances binding to enzymes like phosphodiesterases. In contrast, alkyl-substituted diazenes (e.g., tert-butyl/dodecan-2-yl) may target hydrophobic protein domains .
- Activity Specificity : Biological activity varies widely even among structurally similar diazenes, underscoring the role of substituent chemistry .
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